2-Amino-7-methoxy-3h-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-methoxy-3H-phenoxazin-3-one is an organic compound belonging to the class of phenoxazines. Phenoxazines are polycyclic aromatic compounds containing a phenoxazine moiety, which is a linear tricyclic system consisting of two benzene rings joined by a 1,4-oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methoxy-3H-phenoxazin-3-one typically involves the transformation of benzoxazinones into a 2-aminophenol derivative, followed by dimerization . The reaction conditions often include the use of specific catalysts and solvents to facilitate the transformation and dimerization processes.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-methoxy-3H-phenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-methoxy-3H-phenoxazin-3-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Amino-7-methoxy-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit histone deacetylases, leading to changes in gene expression and cellular functions . Additionally, it may interfere with other cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
2-Amino-7-methoxy-3H-phenoxazin-3-one can be compared with other similar compounds, such as:
2-Hydroxy-1,4-benzoxazin-3-one (HBOA): A biosynthetic precursor of DIBOA and DIMBOA.
2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one (HMBOA): A degradation product of DIMBOA exuded by wheat.
2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA): A compound with similar structural features and biological activities.
2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA): Another related compound with comparable properties.
These compounds share structural similarities with this compound but may exhibit different chemical and biological properties, highlighting the uniqueness of each compound.
Eigenschaften
Molekularformel |
C13H10N2O3 |
---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
2-amino-7-methoxyphenoxazin-3-one |
InChI |
InChI=1S/C13H10N2O3/c1-17-7-2-3-9-12(4-7)18-13-6-11(16)8(14)5-10(13)15-9/h2-6H,14H2,1H3 |
InChI-Schlüssel |
DDHPPCVMQOXUFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3C=C(C(=O)C=C3O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.